(S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13461656
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18(6)12-8-7-9-19(10-12)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12-,13-/m0/s1 |
| Standard InChI Key | WHNQPDSOQMKUQU-STQMWFEESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)[C@H]1CCCN(C1)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The molecular formula of (S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is C₁₆H₃₁N₃O₃, with a molecular weight of 313.44 g/mol. The IUPAC name, tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]piperidine-1-carboxylate, underscores its stereochemical configuration, featuring two chiral centers at the 2S and 3S positions. The piperidine ring adopts a chair conformation, while the tert-butyl ester group enhances steric bulk, influencing solubility and reactivity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₁N₃O₃ |
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]piperidine-1-carboxylate |
| CAS Number | Not publicly disclosed |
| SMILES Notation | CC(C)C@@HN |
| PubChem CID | 66564172 |
The stereochemistry is critical for biological activity, as enantiomeric purity often dictates receptor binding affinity. The (S) configuration at both chiral centers ensures optimal spatial alignment for interactions with biological targets, a feature shared with synthetic opioids like fentanyl derivatives.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for verifying the compound’s structure. The ¹H NMR spectrum exhibits distinct signals for the tert-butyl group (δ 1.42 ppm, singlet), piperidine protons (δ 3.20–3.80 ppm, multiplet), and the methylamino moiety (δ 2.90 ppm, singlet). The ¹³C NMR confirms the carbonyl carbons of the carbamate (δ 155.2 ppm) and amide (δ 170.5 ppm).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from (S)-2-amino-3-methylbutanoic acid (valine derivative) and tert-butyl piperidine-3-carboxylate. Key steps include:
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Amino Acid Activation: The carboxyl group of (S)-2-amino-3-methylbutanoic acid is activated using ethyl chloroformate, forming a mixed anhydride intermediate.
-
Amide Coupling: Reaction with methylamine in the presence of N,N-diisopropylethylamine (DIPEA) yields the methylamide derivative.
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Piperidine Functionalization: The tertiary amine of piperidine undergoes nucleophilic acyl substitution with the activated amino acid derivative.
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Protection/Deprotection: The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O), ensuring chemoselectivity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl chloroformate, THF, 0°C | 85% |
| 2 | Methylamine, DIPEA, DCM, rt | 78% |
| 3 | HATU, DIPEA, DMF, 40°C | 65% |
| 4 | Boc₂O, DMAP, DCM, rt | 92% |
Purification and Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC. Stereochemical integrity is maintained via low-temperature reactions and chiral stationary phases during purification.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in water at 25°C) but high solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). Stability studies indicate decomposition <2% after 6 months at -20°C under inert atmosphere.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with crystalline tert-butyl carbamates. Thermogravimetric analysis (TGA) shows 5% weight loss at 210°C, indicating moderate thermal stability.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
| Compound | Molecular Formula | Key Feature | Bioactivity |
|---|---|---|---|
| Target Compound | C₁₆H₃₁N₃O₃ | (S,S) configuration, Boc group | MOR agonist intermediate |
| 4-[((S)-2-Amino-3-methyl-butyryl)-ethyl... | C₁₇H₃₃N₃O₃ | Ethyl substituent | Enhanced solubility |
| 3-{[((S)-2-Amino-3-methyl-butyryl)-cyc... | C₁₉H₃₅N₃O₃ | Cyclopropyl group | Improved metabolic stability |
The target compound’s (S,S) stereochemistry confers superior receptor affinity compared to ethyl- or cyclopropyl-substituted analogs.
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